![molecular formula C11H9ClN2OS2 B7795134 (5Z)-5-[[(4-chlorophenyl)methylamino]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795134.png)
(5Z)-5-[[(4-chlorophenyl)methylamino]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “(5Z)-5-[[(4-chlorophenyl)methylamino]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” is a chemical substance that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[(4-chlorophenyl)methylamino]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific aldehydes with primary amines under controlled conditions to form the desired compound . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions and optimize production efficiency. The use of automated systems ensures that the compound is produced with minimal impurities and meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[[(4-chlorophenyl)methylamino]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others under suitable conditions.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds and catalysts are frequently employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
(5Z)-5-[[(4-chlorophenyl)methylamino]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mechanism of Action
The mechanism of action of (5Z)-5-[[(4-chlorophenyl)methylamino]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .
Properties
IUPAC Name |
(5Z)-5-[[(4-chlorophenyl)methylamino]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS2/c12-8-3-1-7(2-4-8)5-13-6-9-10(15)14-11(16)17-9/h1-4,6,13H,5H2,(H,14,15,16)/b9-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXQORMBULVSKM-TWGQIWQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC=C2C(=O)NC(=S)S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN/C=C\2/C(=O)NC(=S)S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-pyrrolidinedione](/img/structure/B7795054.png)
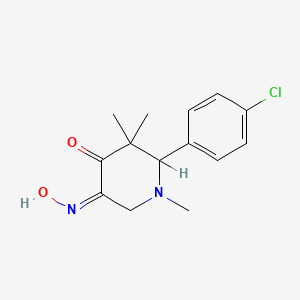
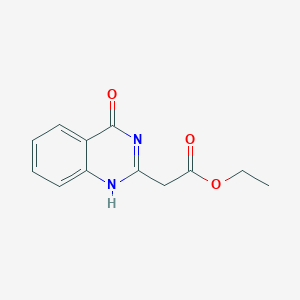
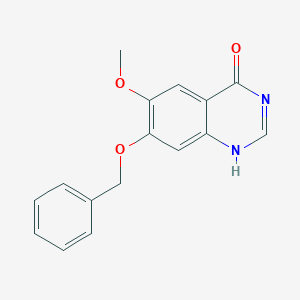
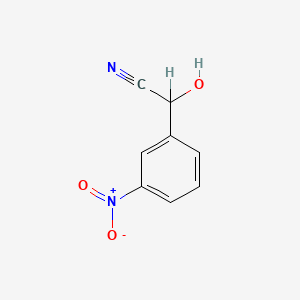
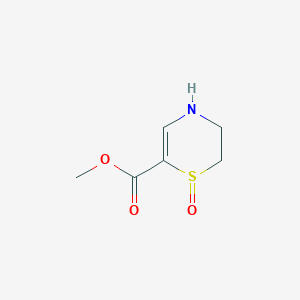
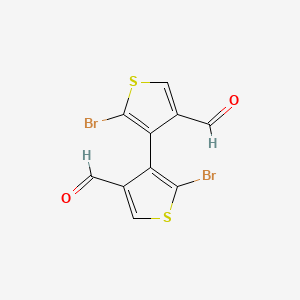
![2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B7795099.png)
![Methyl 6-chlorothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B7795102.png)
![(4E)-2-(4-chlorophenyl)-4-[1-(pyridin-4-ylmethylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795107.png)
![(4E)-4-[1-[(4-chlorophenyl)methylamino]ethylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B7795116.png)
![(4E)-4-[(3-bromoanilino)methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B7795121.png)
![(5E)-5-[[(2-chlorophenyl)methylamino]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7795128.png)
![5-[(4-chloroanilino)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B7795137.png)
